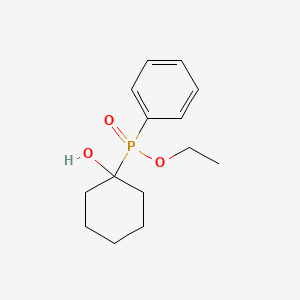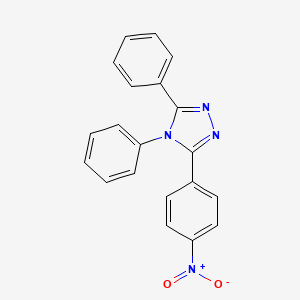
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-nitrophenyl group and two phenyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with 4-nitrobenzaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cycloaddition: The triazole ring can participate in 1,3-dipolar cycloaddition reactions with alkynes or azides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Cycloaddition: Alkynes, azides, copper catalysts.
Major Products Formed:
Reduction: 3-(4-aminophenyl)-4,5-diphenyl-4H-1,2,4-triazole.
Substitution: this compound derivatives with various substituents on the phenyl rings.
Aplicaciones Científicas De Investigación
3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mecanismo De Acción
The mechanism of action of 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
- 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4,5-diphenyl-
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4,5-diphenyl-
- 4H-1,2,4-Triazole, 3-(4-bromophenyl)-4,5-diphenyl-
Comparison: Compared to its analogs, 3-(4-nitrophenyl)-4,5-diphenyl-4H-1,2,4-triazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
62507-57-7 |
|---|---|
Fórmula molecular |
C20H14N4O2 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)18-13-11-16(12-14-18)20-22-21-19(15-7-3-1-4-8-15)23(20)17-9-5-2-6-10-17/h1-14H |
Clave InChI |
XHHJDYNMDKPNKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


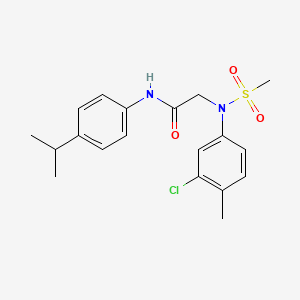

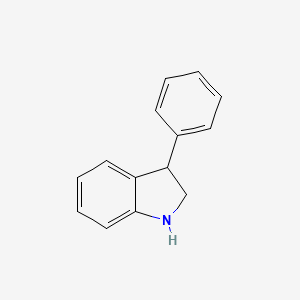
![ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate](/img/structure/B1658812.png)
![(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1658815.png)
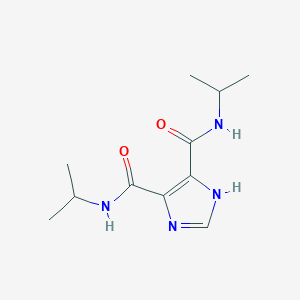
![(4Z)-1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B1658818.png)
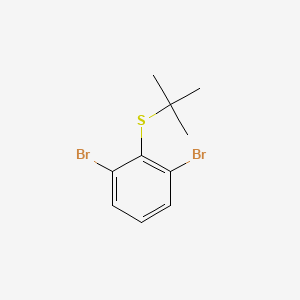
![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)thio]-5-methyl-](/img/structure/B1658820.png)
![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B1658821.png)
![4-methoxy-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B1658824.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxo-ethyl)sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B1658826.png)
